molecular formula C9H12N2O4S B3943984 2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Cat. No. B3943984
M. Wt: 244.27 g/mol
InChI Key: LNBLPQPGBNSWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, also known as MMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MMT is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Mechanism of Action

The mechanism of action of 2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular and immune functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of certain enzymes and receptors. In vivo studies have shown that this compound can reduce inflammation, improve cardiovascular function, and modulate immune responses.

Advantages and Limitations for Lab Experiments

2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has been shown to have multiple biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is that the mechanism of action of this compound is not well understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for research on 2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential use of this compound as a scaffold for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different physiological processes.

Scientific Research Applications

2-methoxy-2-oxoethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial activities. In pharmacology, this compound has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In material science, this compound has been explored for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

(2-methoxy-2-oxoethyl) 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-5-7(16-9(10-2)11-5)8(13)15-4-6(12)14-3/h4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBLPQPGBNSWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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